molecular formula C12H9ClN2O2S B8638087 N-(3-Pyridinylmethylene)-4-chlorobenzenesulfonamide

N-(3-Pyridinylmethylene)-4-chlorobenzenesulfonamide

Cat. No. B8638087
M. Wt: 280.73 g/mol
InChI Key: POBQREGGXMKCQY-UHFFFAOYSA-N
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Patent
US07256186B2

Procedure details

To a solution of 3-pyridine-carboxaldehyde (2.6 g, 24.2 mmol) and 4-chlorobenzenesulfonamide (5.0 g, 26.0 mmol) in toluene was added powdered molecular sieve 4A (2.5 g) and AMBERLYST H+ (2.5 g). The reaction mixture was heated in a Dean-Stark apparatus for 16 h. After cooling to room temperature, the mixture was filtered through a pad of CELITE. The CELITE was washed with EtOAc, and the filtrate was concentrated to give 6.4 g (94%) of the title product as a white solid. 1H NMR (CDCl3 300 MHz) δ 9.12 (1H, s), 9.06 (1H, s), 8.83 (1H, m), 8.28 (1H, m), 7.95 (2H, d), 7.55 (2H, d), 7.47 (1H, m), MS (ES) m/e 280.5 (M)+.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
4A
Quantity
2.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
H+
Quantity
2.5 g
Type
reactant
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=O)[CH:2]=1.[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([S:16]([NH2:19])(=[O:18])=[O:17])=[CH:12][CH:11]=1>C1(C)C=CC=CC=1>[Cl:9][C:10]1[CH:11]=[CH:12][C:13]([S:16]([N:19]=[CH:7][C:3]2[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=2)(=[O:17])=[O:18])=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
N1=CC(=CC=C1)C=O
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
4A
Quantity
2.5 g
Type
reactant
Smiles
Step Three
Name
H+
Quantity
2.5 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated in a Dean-Stark apparatus for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a pad of CELITE
WASH
Type
WASH
Details
The CELITE was washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)N=CC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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